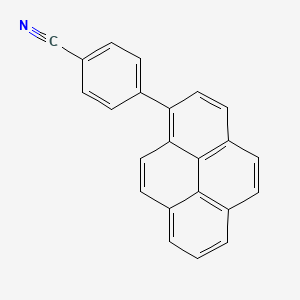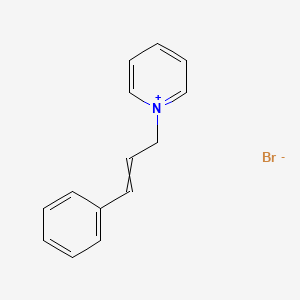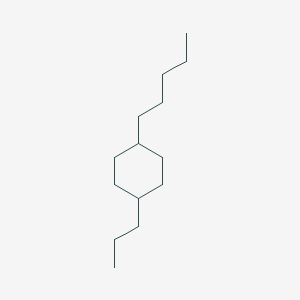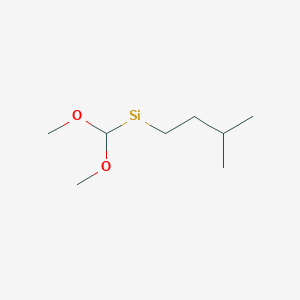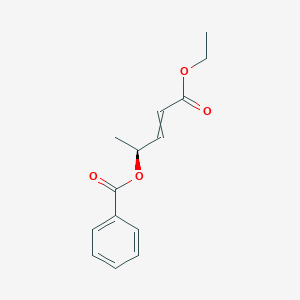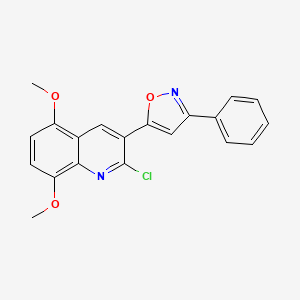
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is a complex organic compound that belongs to the quinoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the chloro, methoxy, and oxazolyl substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency. The choice of solvents, reagents, and reaction conditions is crucial to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can result in a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be explored for drug development.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro, methoxy, and oxazolyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline: A simpler analog with only a chloro substituent on the quinoline core.
5,8-Dimethoxyquinoline: Lacks the chloro and oxazolyl groups but retains the methoxy substituents.
3-(3-Phenyl-1,2-oxazol-5-yl)quinoline: Similar structure but without the chloro and methoxy groups.
Uniqueness
2-Chloro-5,8-dimethoxy-3-(3-phenyl-1,2-oxazol-5-yl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the oxazolyl group, in particular, adds to its potential for diverse interactions with biological targets, setting it apart from simpler quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
499131-48-5 |
|---|---|
Fórmula molecular |
C20H15ClN2O3 |
Peso molecular |
366.8 g/mol |
Nombre IUPAC |
5-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C20H15ClN2O3/c1-24-16-8-9-17(25-2)19-13(16)10-14(20(21)22-19)18-11-15(23-26-18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
XWZKDLVMAZXUHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C(=NC2=C(C=C1)OC)Cl)C3=CC(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


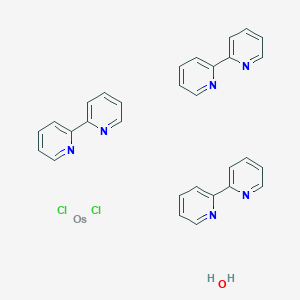
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
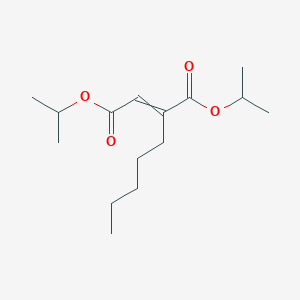
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14241881.png)
